2-Methyl-1-phenylthio-2-propylamine

Catalog No.
S8909342
CAS No.
M.F
C10H15NS
M. Wt
181.30 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-1-phenylthio-2-propylamine

Product Name

2-Methyl-1-phenylthio-2-propylamine

IUPAC Name

2-methyl-1-phenylsulfanylpropan-2-amine

Molecular Formula

C10H15NS

Molecular Weight

181.30 g/mol

InChI

InChI=1S/C10H15NS/c1-10(2,11)8-12-9-6-4-3-5-7-9/h3-7H,8,11H2,1-2H3

InChI Key

YINMKUDUUHSUHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CSC1=CC=CC=C1)N

2-Methyl-1-phenylthio-2-propylamine is an organic compound characterized by the molecular formula C10H15NSC_{10}H_{15}NS and a molecular weight of 181.30 g/mol. It features a propylamine backbone with a methyl group and a phenylthio substituent, making it a member of the thioether class. This compound is notable for its potential applications in medicinal chemistry and as a precursor in various synthetic pathways.

, including:

  • Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, particularly with alkyl halides, to form more complex amines.
  • Acylation: The amine can react with acyl chlorides or anhydrides to form amides, which are important intermediates in organic synthesis.
  • Reductive Amination: This compound can undergo reductive amination with aldehydes or ketones in the presence of reducing agents to yield secondary or tertiary amines.

These reactions highlight its versatility as a building block in organic synthesis.

Several methods have been developed for synthesizing 2-Methyl-1-phenylthio-2-propylamine:

  • Nucleophilic Substitution Method:
    • This involves reacting a suitable phenylthio compound with an appropriate alkyl halide (like benzyl chloride) under basic conditions to yield the desired product.
    • The reaction typically requires solvents such as toluene or tetrahydrofuran and is performed at controlled temperatures to optimize yields .
  • Multi-step Synthesis:
    • A more complex route involves multiple steps, including the formation of intermediates like 2-methyl isophthalic acid derivatives followed by subsequent reactions to yield the final amine product .
  • Direct Amination:
    • Direct amination of thioether precursors using ammonia or primary amines can also lead to the formation of 2-Methyl-1-phenylthio-2-propylamine.

2-Methyl-1-phenylthio-2-propylamine has several applications:

  • Pharmaceutical Research: Its unique structure may serve as a lead compound for developing new therapeutic agents targeting neurological disorders.
  • Synthetic Chemistry: It can be utilized as an intermediate in synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Interaction studies involving 2-Methyl-1-phenylthio-2-propylamine focus on its potential interactions with biological targets such as receptors and enzymes. Preliminary studies suggest that compounds with similar structures may interact with serotonin and dopamine receptors, indicating possible psychotropic effects. Further research is required to elucidate its specific interactions and mechanisms of action.

Several compounds share structural similarities with 2-Methyl-1-phenylthio-2-propylamine. Here are some notable examples:

Compound NameStructure CharacteristicsUniqueness
2-MethylpropanamineSimple branched amine without sulfurBasic structure; less complex than target
N,N-DimethylphenethylamineContains dimethylamino groupMore sterically hindered; different activity
1-(Phenylthio)-2-methylpropaneSimilar thioether structureDifferent carbon chain length
3-MethylthiopropanamineThioether with methyl substitution on propanamineVariation in position of thioether group

These compounds illustrate the diversity within this chemical space while highlighting the unique features of 2-Methyl-1-phenylthio-2-propylamine, particularly its thioether functionality combined with a propanamine structure.

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

181.09252066 g/mol

Monoisotopic Mass

181.09252066 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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